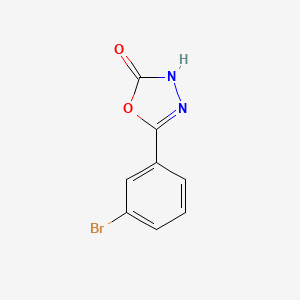

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the bromophenyl group at the 5-position indicates potential reactivity due to the bromine atom, which is commonly involved in various organic transformations .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different methods. For instance, the reaction of sydnones with bromine in acetic anhydride has been used to form 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, which can be further modified to introduce various substituents at the 5-position . Additionally, microwave-assisted cyclodehydration of unsymmetrical N,N'-diacylhydrazines has been employed to obtain bromine-containing oxadiazoles . These methods highlight the versatility of synthetic approaches for creating 1,3,4-oxadiazole derivatives with different substituents, including the 3-bromophenyl group .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by spectroscopic methods such as NMR and HRMS. For example, the crystal structure of a related compound, 5,5-dimethyl-2-p-bromophenylimino-Δ^3-1,3,4-oxadiazoline, has been determined to consist of planar phenyl and oxadiazoline rings with a specific van der Waals interaction preventing the rings from being co-planar . This structural information is crucial for understanding the reactivity and potential interactions of the compound .

Chemical Reactions Analysis

The bromophenyl group in 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one suggests that it can undergo various chemical reactions. For instance, bromo compounds can be transformed into amino derivatives or undergo cyclic transformations with primary alkylamines . The presence of bromine also allows for further functionalization, as seen in the synthesis of electrophosphorescent intermediates and difluoromethylene-containing compounds . The reactivity of the bromophenyl group is a key aspect of the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. The introduction of different groups at the 5-position can significantly alter properties such as solubility, melting point, and reactivity. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrates anisotropic reactivity, indicating that the physical orientation of the crystals affects the outcome of the reaction . Additionally, the antioxidant activity of 1,3,4-oxadiazole derivatives has been explored, showing that structural modifications can lead to compounds with significant biological activities . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science .

科学的研究の応用

1. Synthesis and Characterization of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

- Summary of Application: This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These are complex organic compounds with potential applications in organic electronics and photovoltaics.

2. Synthesis of 4-Cyano Pyrazole and 5-Aminopyrazole Derivatives

- Summary of Application: The compound is used in the chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as a major product . These derivatives have a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities.

- Methods of Application: The synthesis involves refluxing 3-dimethylamino-2-benzoylpropenenitrile with phenyl hydrazine or hydrazine in ethanol .

- Results or Outcomes: The new procedure for the synthesis of 4-cyano and 5-aminopyrazole derivatives gave good yield .

3. Synthesis of 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

- Summary of Application: This compound is used in the synthesis of complex organic compounds . These compounds have potential applications in proteomics research .

4. Synthesis of 5-(3-Bromophenyl)isoxazole

- Summary of Application: This compound is used in the synthesis of isoxazole derivatives . These derivatives have a wide range of biological activities.

5. Synthesis of 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

- Summary of Application: This compound is used in the synthesis of complex organic compounds . These compounds have potential applications in proteomics research .

6. Synthesis of 5-(3-Bromophenyl)isoxazole

特性

IUPAC Name |

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWSHDFGLFCEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647777 |

Source

|

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

873090-18-7 |

Source

|

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)